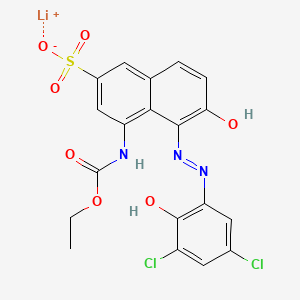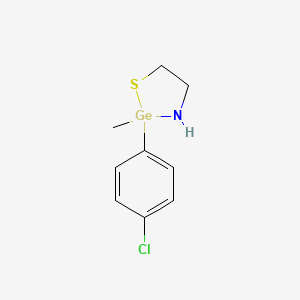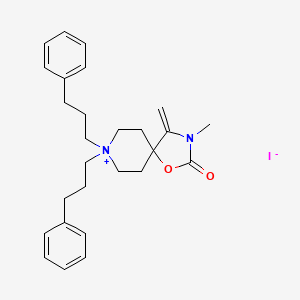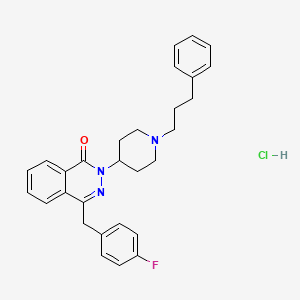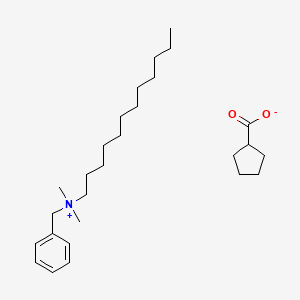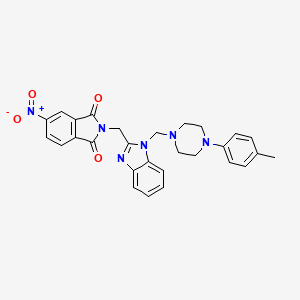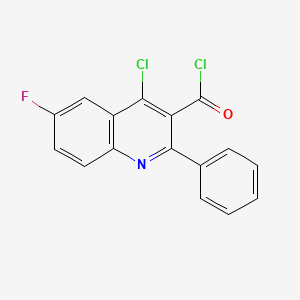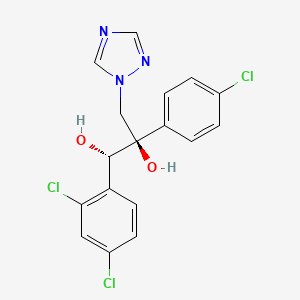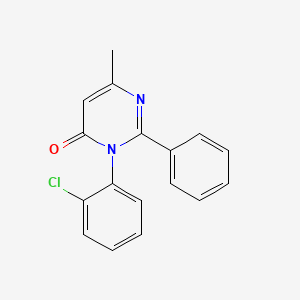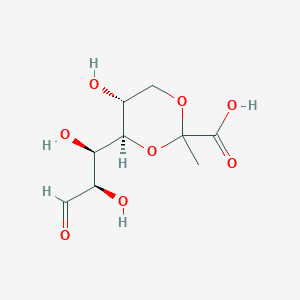
D-Glucose, 4,6-O-(1-carboxyethylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose, 4,6-O-(1-carboxyethylidene)- is an organic compound belonging to the class of pyranodioxins. It is a polycyclic compound containing a pyran ring fused to a dioxin ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 4,6-O-(1-carboxyethylidene)- typically involves the reaction of D-glucose with pyruvic acid under acidic conditions. The reaction proceeds through the formation of an acetal linkage between the glucose and the pyruvic acid, resulting in the formation of the 4,6-O-(1-carboxyethylidene) derivative .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and purity .
化学反应分析
Types of Reactions
D-Glucose, 4,6-O-(1-carboxyethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic group to an alcohol.
Substitution: The acetal linkage can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
D-Glucose, 4,6-O-(1-carboxyethylidene)- has several scientific research applications, including:
Chemistry: Used as a model compound to study acetal formation and reactivity.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
作用机制
The mechanism of action of D-Glucose, 4,6-O-(1-carboxyethylidene)- involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes like xanthan lyase, which catalyzes the cleavage of the acetal linkage. This interaction can influence various biochemical processes and pathways .
相似化合物的比较
Similar Compounds
4,6-O-(1-carboxyethylidene)-beta-D-galactopyranose: Similar structure but derived from galactose instead of glucose.
4,6-O-(1-carboxyethylidene)-alpha-D-mannopyranose: Similar structure but derived from mannose.
Uniqueness
D-Glucose, 4,6-O-(1-carboxyethylidene)- is unique due to its specific acetal linkage and the presence of both glucose and pyruvic acid moieties.
属性
CAS 编号 |
100570-42-1 |
|---|---|
分子式 |
C9H14O8 |
分子量 |
250.20 g/mol |
IUPAC 名称 |
(4R,5R)-4-[(1R,2R)-1,2-dihydroxy-3-oxopropyl]-5-hydroxy-2-methyl-1,3-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c1-9(8(14)15)16-3-5(12)7(17-9)6(13)4(11)2-10/h2,4-7,11-13H,3H2,1H3,(H,14,15)/t4-,5+,6+,7+,9?/m0/s1 |
InChI 键 |
CPYGZHZHCMBSSI-BLELIYKESA-N |
手性 SMILES |
CC1(OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O)C(=O)O |
规范 SMILES |
CC1(OCC(C(O1)C(C(C=O)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


